(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a furan ring, a piperidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.
Pyrazole Ring Formation: The final step involves the reaction of the piperidin-4-yl derivative with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acryloyl group can be reduced to form the corresponding alkyl derivative.
Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alkyl derivatives of the acryloyl group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor’s ligand-binding domain. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Unique due to its combination of furan, piperidine, and pyrazole rings.
Imidazo[1,2-a]pyridine derivatives:
Imidazo[1,5-a]pyridine derivatives: Known for their versatility and applications in various fields, including materials science and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-22-13-16(19(21-22)26-2)18(25)20-12-14-7-9-23(10-8-14)17(24)6-5-15-4-3-11-27-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,25)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMCDSUDDINFB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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